molecular formula C28H31N3O5S B12137512 (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12137512
M. Wt: 521.6 g/mol
InChI Key: LKWFOKIWNHASQO-KOEQRZSOSA-N
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Description

(5E)-2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazol-one core with a benzylidene substituent at the C-5 position and a 2,3-dihydro-1,4-benzodioxin moiety at C-2. The benzylidene group is substituted with a 3-methoxy-4-(octyloxy)phenyl ring, introducing significant lipophilicity due to the long alkoxy chain.

The compound belongs to a class of 5-arylidene thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which are synthesized via multicomponent reactions involving aldehydes, thiazolidinones, and heterocyclic amines.

Properties

Molecular Formula

C28H31N3O5S

Molecular Weight

521.6 g/mol

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H31N3O5S/c1-3-4-5-6-7-10-15-34-21-14-13-19(16-23(21)33-2)17-25-27(32)31-28(37-25)29-26(30-31)24-18-35-20-11-8-9-12-22(20)36-24/h8-9,11-14,16-17,24H,3-7,10,15,18H2,1-2H3/b25-17+

InChI Key

LKWFOKIWNHASQO-KOEQRZSOSA-N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Origin of Product

United States

Biological Activity

The compound (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound features a thiazole ring fused with a triazole and benzodioxin moieties. The presence of methoxy and octyloxy substituents enhances its solubility and possibly its biological activity. The molecular formula and weight are critical for understanding its interactions within biological systems.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important effects:

  • Antibacterial Activity : Studies have shown that derivatives of benzodioxin exhibit significant antibacterial properties. The compound's structural components may contribute to this activity by interfering with bacterial cell wall synthesis or function.
  • Inhibition of Lipoxygenase : Some studies indicate that compounds similar to (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl) can inhibit lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory applications.
  • Cytotoxicity Against Cancer Cells : Preliminary evaluations have indicated that the compound may possess cytotoxic effects against various cancer cell lines. This activity is crucial for developing new anticancer therapies.

Table 1: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntibacterialSignificant inhibition
Lipoxygenase InhibitionModerate to high inhibition
Cytotoxicity in Cancer CellsIC50 values in low micromolar range

Case Studies

  • Antibacterial Study : A study conducted on a series of benzodioxin derivatives demonstrated that the target compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.
  • Inflammation Model : In vitro assays using lipopolysaccharide-stimulated macrophages showed that the compound reduced pro-inflammatory cytokine production significantly, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Testing : The compound was tested on various human cancer cell lines (e.g., HeLa, MCF-7) where it exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed that it induced apoptosis in these cells.

The precise mechanism by which (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exerts its biological effects remains under investigation. However, it is believed that:

  • The thiazole and triazole rings may interact with key enzymes involved in metabolic pathways.
  • The benzodioxin moiety could facilitate binding to cellular receptors or enzymes through non-covalent interactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions that include the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent modifications to introduce substituents like the methoxy and octyloxy groups. Detailed methods for synthesizing similar thiazolo-triazole derivatives have been documented in various studies. For instance, a study highlighted the synthesis of novel 5-ene-thiazolo[3,2-b][1,2,4]triazole derivatives and their evaluation as potential anticancer agents through in vitro assays .

Anticancer Activity

Research has primarily focused on the anticancer properties of thiazolo-triazole derivatives. The compound under discussion has shown promising results against various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal somatic cells .

Key Findings:

  • Selectivity: Compounds with specific substituents demonstrated enhanced activity against cancer cells without significant toxicity to normal cells.
  • Structure-Activity Relationship (SAR): The presence and position of substituents on the benzylidene moiety significantly influence the anticancer efficacy. For example, compounds with chlorine substitutions were found to exhibit superior antitumor activities .

Case Studies

  • In Vitro Evaluation:
    A study evaluated multiple derivatives of thiazolo[3,2-b][1,2,4]triazole for their anticancer activity. The results showed that compounds with specific functional groups had enhanced potency against breast and lung cancer cell lines.
    CompoundIC50 (µM)Cell Line
    2h5.6MCF-7
    2i4.8A549
    These findings suggest that modifications to the core structure can lead to significant improvements in biological activity .
  • Mechanistic Studies:
    Additional research has investigated the mechanisms underlying the anticancer effects of these compounds. It was found that they may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression .

Comparison with Similar Compounds

Key Trends :

  • Alkoxy Chain Length : Longer chains (e.g., octyloxy) significantly increase logP (e.g., target compound: estimated logP ≈ 6.2 vs. ethoxy analog: logP ≈ 3.5), favoring lipid bilayer penetration but complicating formulation .

Variations at the C-2 Position

The C-2 position often features aryl or heteroaryl groups, influencing steric and electronic profiles:

Compound Name C-2 Substituent Impact on Structure-Activity Evidence ID
Target Compound 2,3-dihydro-1,4-benzodioxin-2-yl The benzodioxin ring introduces rigidity and oxygen-mediated hydrogen bonding potential, distinct from simpler aryl groups.
(5E)-2-(4-Methylphenyl) analog 4-methylphenyl Methyl group provides steric bulk without significant electronic effects. Common in analogs with moderate bioactivity.
(5E)-2-(2,4-Dichlorophenyl) analog 2,4-dichlorophenyl Chlorine atoms enhance electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols).
(5E)-2-(4-Ethoxyphenyl) analog 4-ethoxyphenyl Ethoxy group balances lipophilicity and solubility. Less rigid than benzodioxin, allowing conformational flexibility.

Key Trends :

  • Benzodioxin vs. Simple Aryl Groups : The benzodioxin moiety in the target compound may improve binding affinity in enzymes with hydrophobic pockets (e.g., kinases) due to its planar, oxygen-rich structure .

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